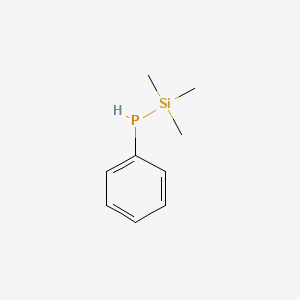

Phenyl(trimethylsilyl)phosphane

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(trimethylsilyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15PSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSZLOVWCKZYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)PC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587036 | |

| Record name | Phenyl(trimethylsilyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32796-33-1 | |

| Record name | Phenyl(trimethylsilyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Trimethylsilyl Phosphane Architectures

Synthetic Approaches to Silyl-Substituted Phosphanes

The creation of silyl-substituted phosphanes can be achieved through several strategic approaches. These methods primarily revolve around the formation of a phosphorus-silicon bond, often employing halosilanes and various phosphorus-containing nucleophiles.

Routes via Halosilane and Phosphide (B1233454)/Phosphine (B1218219) Reactivity

A prevalent and effective strategy for synthesizing silylphosphanes involves the reaction between a halosilane, typically a chlorosilane, and a phosphide or a substituted phosphine. This approach leverages the nucleophilic character of the phosphorus atom to displace the halide from the silicon center, thereby forming the desired P-Si bond.

Lithium phosphides are powerful nucleophiles in organometallic chemistry, readily participating in reactions to form new carbon-phosphorus bonds. While the primary focus here is on P-Si bond formation, the principles of using lithium phosphides are analogous. The generation of a lithium phosphide, for instance, by the reaction of a phosphine with an organolithium reagent, creates a highly reactive species. This phosphide can then react with a suitable electrophile. In the context of silylphosphane synthesis, the electrophile is a halosilane.

For example, lithium diphenylphosphide can be prepared from the reaction of diphenylphosphine (B32561) with an appropriate lithium source. wikipedia.org This species is a versatile precursor for creating various tertiary phosphines through reactions with alkyl or aryl halides. wikipedia.org The same principle applies to the synthesis of silylphosphanes, where the lithium phosphide attacks the silicon atom of a halosilane.

The reaction of alkali metal phosphides with chlorosilanes represents a direct and widely used method for the synthesis of silylphosphanes. Alkali metals such as lithium, sodium, and potassium can react with phosphorus to form the corresponding metal phosphides. wikipedia.orgnih.gov These phosphides, which can be viewed as salts containing the phosphide anion (P³⁻), are highly reactive towards electrophiles like chlorosilanes. wikipedia.org

A notable example is the synthesis of tris(trimethylsilyl)phosphine (B101741), which is prepared by the reaction of trimethylsilyl (B98337) chloride with a combination of white phosphorus and a sodium-potassium alloy. wikipedia.org This reaction underscores the utility of alkali metals in facilitating the formation of P-Si bonds. The general scheme for this type of reaction is the displacement of the chloride ion from the trimethylsilyl chloride by the nucleophilic phosphide.

The reactivity of these alkali metal phosphides provides a versatile platform for synthesizing a range of silylphosphanes. By carefully selecting the starting phosphide and the chlorosilane, chemists can tailor the structure of the final product.

Fluoride-Catalyzed Phosphorous-Carbon Coupling Protocols

An alternative and milder approach to forming phosphorus-element bonds involves fluoride-catalyzed coupling reactions. This methodology has been explored for the formation of phosphorus-carbon bonds and can be conceptually extended to phosphorus-silicon bond formation. In these protocols, a fluoride (B91410) source, such as a fluoride salt, activates a silyl-containing reagent, facilitating its reaction with a phosphorus compound.

Research has demonstrated phosphine-catalyzed three-component coupling reactions involving alkynoates, silyl (B83357) enol ethers, and aroyl fluorides, showcasing the role of silyl compounds in complex transformations. researchgate.net Furthermore, fluoride-catalyzed P-aryl coupling has been developed as a mild method to access functionalized arylphosphines, where silylphosphines react with polyfluorobenzenes. dntb.gov.ua While these examples primarily illustrate P-C bond formation, the underlying principle of fluoride-mediated activation of silyl groups is pertinent to the synthesis of silylphosphanes. The fluoride ion can interact with the silicon atom, increasing its electrophilicity or facilitating a different reaction pathway, such as a concerted nucleophilic aromatic substitution (SNA) mechanism. dntb.gov.ua

Targeted Synthesis of Specific Phenyl(trimethylsilyl)phosphane Derivatives

The general synthetic strategies discussed above can be applied to the targeted preparation of specific this compound derivatives. The synthesis of dithis compound serves as an illustrative example of these principles in practice.

Preparation of Dithis compound

Dithis compound is a valuable reagent in organic synthesis. sigmaaldrich.comnih.gov Its preparation is a prime example of the reaction between an alkali metal phosphide and a chlorosilane. The synthesis typically involves the initial formation of lithium diphenylphosphide. This is achieved by reacting diphenylphosphine with an organolithium reagent, such as n-butyllithium, or by the cleavage of a C-P bond in triphenylphosphine (B44618) using lithium metal. wikipedia.orgresearchgate.net

The resulting lithium diphenylphosphide is then treated with trimethylsilyl chloride. The nucleophilic phosphorus atom of the phosphide attacks the electrophilic silicon atom of the trimethylsilyl chloride, displacing the chloride ion and forming the desired dithis compound. wikipedia.org

Table 1: Synthesis of Dithis compound

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| Diphenylphosphine | 1. n-Butyllithium 2. Trimethylsilyl chloride | Dithis compound | wikipedia.org |

This synthetic route is robust and allows for the efficient production of dithis compound, a key building block in various chemical applications.

Synthesis of Phenylbis(trimethylsilyl)phosphine

The synthesis of phenylbis(trimethylsilyl)phosphine, PhP(SiMe₃)₂, typically involves the reaction of a phenylphosphide precursor with an appropriate silylating agent. The common strategy commences with phenylphosphine (B1580520) (PhPH₂). This starting material is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal, to generate the corresponding dianion, phenylphosphide (PhP²⁻).

This highly nucleophilic species is then reacted with two equivalents of trimethylsilyl chloride (TMSCl). The phosphorus anion attacks the electrophilic silicon atom of the TMSCl, displacing the chloride and forming a phosphorus-silicon bond. The repetition of this step with a second equivalent of TMSCl yields the desired phenylbis(trimethylsilyl)phosphine. The reaction is conducted under an inert atmosphere due to the air-sensitivity of the phosphide intermediates.

In a related reaction, the cleavage of a P-Si bond in tris(trimethylsilyl)phosphine with potassium tert-butoxide can produce a silylated phosphide salt, KP(SiMe₃)₂, which highlights the reactivity of these species. wikipedia.org Furthermore, reactions of phenylbis(trimethylsilyl)phosphine with borane-tetrahydrofuran (B86392) adducts have been shown to yield the corresponding borane (B79455) adduct, where the phosphine acts as a Lewis base. researchgate.net

Synthetic Routes to Tris(2-(trimethylsilyl)phenyl)phosphine

A prominent method for synthesizing the sterically hindered tris(2-(trimethylsilyl)phenyl)phosphine involves a multi-step process starting from tris(2-bromophenyl)phosphine. stackexchange.com This precursor is subjected to a triple lithium-halogen exchange reaction, followed by quenching with an electrophilic silicon source. stackexchange.com

The key transformation is the treatment of tris(2-bromophenyl)phosphine with tert-butyllithium (B1211817) (t-BuLi) at low temperatures. This induces a lithium-halogen exchange at the ortho positions of all three phenyl rings, replacing the bromine atoms with lithium. The resulting trilithiated intermediate is then reacted with excess trimethylsilyl chloride (TMSCl) to install the bulky trimethylsilyl groups, affording the final product, P(o-TMSC₆H₄)₃. stackexchange.com Due to its significant steric bulk, this phosphine is notably stable in air, both in solid form and in solution. stackexchange.com

A summary of the synthetic protocol is presented below:

| Reactant | Reagents | Solvent | Conditions | Product |

| Tris(2-bromophenyl)phosphine | 1. t-BuLi2. TMSCl (excess) | THF | 1. -78 °C2. -78 °C to room temperature | Tris(2-(trimethylsilyl)phenyl)phosphine |

This table summarizes the key steps in the synthesis of Tris(2-(trimethylsilyl)phenyl)phosphine.

Mechanistic Investigations of Phosphane Synthetic Pathways

The syntheses of silylated phenylphosphanes are governed by fundamental organometallic reaction mechanisms, primarily involving nucleophilic substitution and metal-halogen exchange.

The formation of the crucial phosphorus-silicon (P-Si) bond is a classic example of nucleophilic substitution. In the synthesis of phenylbis(trimethylsilyl)phosphine, the deprotonation of phenylphosphine creates a potent nucleophile, the phenylphosphide anion (PhP²⁻). This anion attacks the silicon atom of trimethylsilyl chloride. The mechanism proceeds via the donation of the phosphorus lone pair into an empty orbital of the silicon atom, leading to the formation of a P-Si σ-bond and the concurrent expulsion of the chloride leaving group. A similar nucleophilic attack is central to the synthesis of tris(trimethylsilyl)phosphine from a sodium phosphide intermediate and TMSCl. youtube.com

The synthesis of tris(2-(trimethylsilyl)phenyl)phosphine relies heavily on the lithium-halogen exchange mechanism. wikipedia.orgstackexchange.com This reaction is a kinetically controlled process where an organolithium reagent, such as t-butyllithium, reacts with an aryl halide. wikipedia.orgscribd.com The exchange rate is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org Two primary mechanisms have been proposed: a nucleophilic pathway involving the formation of a reversible "ate-complex" and a pathway involving single electron transfer (SET) that generates radical intermediates. wikipedia.orgstackexchange.compku.edu.cn For aryl halides, the formation of an "ate-complex," where the halogen atom coordinates to the lithium, is a supported pathway. wikipedia.org Following the exchange, a new organolithium species is formed—in this case, a lithiated arene—which is a powerful nucleophile. This carbanion then attacks the electrophilic silicon atom of TMSCl to form the new carbon-silicon bond, completing the silylation of the phenyl ring. stackexchange.com The stereochemistry of the substrate is often retained during this process. scribd.com

Advanced Characterization and Structural Elucidation of Phenyl Trimethylsilyl Phosphanes

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are indispensable for elucidating the structure of phenyl(trimethylsilyl)phosphanes. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework, the nature of the phosphorus and silicon atoms, and their immediate chemical environment.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within the phenyl and trimethylsilyl (B98337) groups of the molecule. In a typical ¹H NMR spectrum of a phenyl(trimethylsilyl)phosphane, the protons of the trimethylsilyl (TMS) group appear as a sharp singlet in the upfield region, usually around 0.29 ppm. rsc.org The protons on the phenyl ring give rise to a more complex multiplet in the downfield aromatic region, typically between 7.35 and 6.87 ppm. rsc.org The integration of these signals confirms the ratio of phenyl to trimethylsilyl protons.

For instance, in one study, the ¹H NMR spectrum of a related compound, (2-(trimethylsilyl)phenyl)phosphine, showed a singlet for the nine trimethylsilyl protons at 0.38 ppm and a multiplet for the aromatic protons between 7.37 and 7.33 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | CDCl₃ | ~7.35-6.87 (m, Phenyl-H), ~0.29 (s, Si(CH₃)₃) rsc.org |

| (2-(Trimethylsilyl)phenyl)phosphine | CDCl₃ | 7.37-7.33 (m, Phenyl-H), 0.38 (s, Si(CH₃)₃) rsc.org |

This table is interactive. Click on the headers to sort the data.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is arguably the most critical NMR technique for characterizing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com The chemical shift in ³¹P NMR is highly sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. oxinst.com

The chemical shift range in ³¹P NMR is extensive, allowing for clear differentiation between various phosphorus environments. mdpi.com For phosphanes (P(III) compounds), the chemical shifts are significantly influenced by the electronegativity and steric bulk of the substituents. researchgate.net For example, the ³¹P NMR chemical shift can indicate the degree of p-bonding interaction from substituents towards the phosphorus atom. windows.net

In mechanistic studies, ³¹P NMR is invaluable for tracking the progress of reactions involving phosphanes. Changes in the ³¹P chemical shift can signal the formation of intermediates, products, and byproducts, providing insights into reaction pathways. For instance, the coordination of a phosphane to a metal center typically results in a significant change in its ³¹P chemical shift. windows.net

Table 2: Illustrative ³¹P NMR Chemical Shift Ranges for Different Phosphorus Compound Classes

| Compound Class | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| Phosphines (e.g., PPh₃) | -5 to -10 |

| Phosphine (B1218219) oxides (e.g., OPPh₃) | +25 to +40 |

| Phosphites (e.g., P(OPh)₃) | +125 to +130 |

This table is interactive. Click on the headers to sort the data. Data compiled from general knowledge and reference oxinst.com.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. In this compound, the ¹³C NMR spectrum will show distinct signals for the carbons of the trimethylsilyl group and the phenyl ring. The carbon atoms of the trimethylsilyl group typically appear at a single chemical shift in the upfield region. The phenyl carbons will exhibit multiple signals in the aromatic region, with their chemical shifts influenced by the phosphorus and trimethylsilyl substituents.

For example, the ¹³C NMR spectrum of trimesitylphosphine, a related bulky phosphine, shows distinct signals for the different carbons in the mesityl groups. nih.gov Similarly, the ¹³C NMR of cis-3-Phenyl-2-trimethylsilyloxirane shows signals at –2.9, 61.9, 75.4, 126.8, 128.3, 128.6, and 141.9 ppm. mpg.de

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a specialized technique used to probe the silicon environment in organosilicon compounds. Although the ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its effective observation. The chemical shifts in ²⁹Si NMR are sensitive to the nature of the substituents on the silicon atom.

For trimethylsilyl groups, the ²⁹Si chemical shift is influenced by the electronegativity of the atom to which the silicon is attached. In this compound, the ²⁹Si NMR signal provides direct evidence for the P-Si bond. The chemical shifts of trimethylsilyl esters of various acids have been studied, showing a correlation with the pKa of the acid. rsc.org For instance, the ²⁹Si chemical shift of trimethylsilyl esters of phenols varies depending on the substituents on the phenyl ring. rsc.org

Table 3: Representative ²⁹Si NMR Chemical Shifts for Trimethylsilyl Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Trimethylsilyl esters of phenols | Not specified | 17.39 to 28.91 rsc.org |

| Phenyltriethoxysilane | CDCl₃ | Not specified spectrabase.com |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometric (MS) Characterization of this compound Species

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can also provide structural information. For instance, the mass spectrum of phenyltrimethylsilane (B1584984) shows a prominent peak at m/z 135, corresponding to the loss of a methyl group. nih.gov In the analysis of a related silylated compound, a molecular ion peak (M+) was observed, confirming its identity. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyltrimethylsilane |

| (2-(trimethylsilyl)phenyl)phosphine |

| cis-3-Phenyl-2-trimethylsilyloxirane |

| Trimesitylphosphine |

| Phenyltriethoxysilane |

| Triphenylphosphine (B44618) |

| Triphenylphosphine oxide |

| Triphenylphosphite |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the phenyl ring, the trimethylsilyl group, and the phosphorus-silicon bond.

The phenyl group gives rise to several bands. C=C stretching vibrations within the aromatic ring are expected to appear in the 1600–1430 cm⁻¹ region. cdnsciencepub.com C-H stretching vibrations for the sp² hybridized carbons of the benzene (B151609) ring typically appear above 3000 cm⁻¹. msu.edu

The crucial P-Si bond vibration is expected in the far-infrared region. Theoretical calculations and studies on related silylphosphine compounds suggest that the symmetric stretching frequency for the P-Si bond would be in the region of 400-600 cm⁻¹. cdnsciencepub.com The exact position is sensitive to the other substituents on the phosphorus and silicon atoms. gelest.com For comparison, the P-H bond in phosphine (PH₃) shows a strong absorption band around 2327 cm⁻¹. aps.org

Table 1: Characteristic Infrared Absorption Bands for this compound Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenyl (C-H) | Stretching | > 3000 | msu.edu |

| Phenyl (C=C) | Stretching | ~1600 - 1430 | cdnsciencepub.com |

| Trimethylsilyl (Si-CH₃) | Deformation | ~1250 | cdnsciencepub.com |

| Trimethylsilyl (Si-C) | Stretching | ~840 | cdnsciencepub.com |

| Phosphorus-Silicon (P-Si) | Stretching | ~400 - 600 | cdnsciencepub.com |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths and angles. Although a crystal structure for the parent this compound is not prominently available, analysis of closely related silyl- and phenyl-substituted phosphines provides significant insight into its likely molecular architecture.

For instance, structural analysis of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide reveals P-C bond lengths of approximately 1.815 Å and 1.816 Å. aps.org In silylphosphine (H₃SiPH₂), theoretical calculations and microwave spectroscopy suggest a P-Si single bond length of about 2.25 Å. wayne.edu The geometry around the phosphorus atom in this compound is expected to be pyramidal, typical for trivalent phosphines.

The bond angles around the phosphorus center are dictated by the steric demands of the phenyl and trimethylsilyl substituents. In bis(2,4,6-trimethylphenyl)phosphine oxide, the C-P-C angle is 108.07°, while the O-P-C angles are larger at 113.94° and 116.64°, reflecting the repulsive forces between the bulky groups. aps.org Similarly, in this compound, the C-P-Si and C-P-C (if applicable in derivatives) angles would be expected to deviate from the ideal tetrahedral angle of 109.5° to accommodate the spatial requirements of the substituents.

Table 2: Representative Bond Parameters from Related Organophosphorus Compounds

| Compound | Bond | Bond Length (Å) | Angle | Angle (°) | Reference |

|---|---|---|---|---|---|

| Bis(2,4,6-trimethylphenyl)phosphine oxide | P-C | 1.815, 1.816 | C-P-C | 108.07 | aps.org |

| Silylphosphine (H₃SiPH₂) | P-Si | ~2.25 | - | - | wayne.edu |

| Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) | P-Cu | - | C-Cu-P | 172.9 (DFT) | core.ac.uk |

Conformational Analysis and Steric Influence in this compound Systems

The conformation and stability of this compound are heavily influenced by steric interactions. Steric effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds when they are forced into close proximity. frontiersin.org

The trimethylsilyl group is notably bulky, a property that significantly impacts the geometry around the phosphorus atom. This steric hindrance affects not only the bond angles but also the rotational freedom around the P-Si and P-C bonds. The bulky nature of both the trimethylsilyl and phenyl groups leads to a sterically crowded environment around the phosphorus center. frontiersin.org

This compound, like other phosphines, can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. cdnsciencepub.com Upon coordination, the steric demands of the ligand play a crucial role in determining the geometry and stability of the resulting complex. The size of the ligand is often quantified by its Tolman cone angle, which for the related triphenylphosphine (PPh₃) is 145°.

When this compound binds to a metal, the increased crowding in the coordination sphere can force conformational changes within the ligand itself. To alleviate steric strain, rotations around the P-C and P-Si bonds may occur, and the phenyl ring may orient itself to minimize clashes with other ligands on the metal center. In complexes with multiple bulky ligands, these steric interactions can influence the coordination number of the metal and the reactivity of the complex. For example, studies on nickel allyl complexes show that bulky trimethylsilyl substituents influence the stability and conformation of the resulting organometallic species. The coordination chemistry of related trimethylsilyl-substituted phosphaalkynes has also been shown to be diverse, with the ligand binding in various modes depending on the metal center.

Electrochemical Characterization (e.g., Reversible Oxidation Potentials)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. wayne.edu It can provide information on the oxidation and reduction potentials of a molecule and the reversibility of these processes. For phosphines, CV is typically used to investigate their oxidation at an electrode surface. msu.edu

The oxidation of a phosphine involves the removal of an electron from the phosphorus atom's lone pair, generating a radical cation. This process can be reversible or irreversible, depending on the stability of the radical cation and its subsequent reaction pathways. The oxidation potential is a measure of the ease with which the phosphine is oxidized and is highly dependent on the electronic and steric nature of the substituents on the phosphorus atom.

While specific CV data for this compound is not widely reported, studies on analogous compounds provide valuable insights. For example, the electrochemical oxidation of various P(III) phosphines has been studied, demonstrating that they are redox-active. The oxidation of the gold(I) phosphine complex Auranofin shows two irreversible oxidation processes at +1.1 V and +1.6 V. The presence of both electron-donating (trimethylsilyl) and electron-withdrawing/delocalizing (phenyl) groups in this compound would influence its oxidation potential in a complex manner. The electrochemical behavior is also sensitive to the solvent and supporting electrolyte used in the experiment.

Table 3: Electrochemical Data for Representative Organophosphorus Compounds

| Compound | Technique | Oxidation Potential (V) | Reversibility | Reference |

|---|---|---|---|---|

| Auranofin (a phosphine gold(I) thiolate) | Cyclic Voltammetry | +1.1 and +1.6 | Irreversible | |

| Various P(III) Phosphines | Cyclic Voltammetry | Redox-active, potentials vary with structure |

Reactivity Profiles and Mechanistic Understanding of Phenyl Trimethylsilyl Phosphanes

Phosphorus-Centered Reactivity

The reactivity of phenyl(trimethylsilyl)phosphane is largely dictated by the phosphorus atom, which possesses a lone pair of electrons and is connected to both a phenyl group and a labile trimethylsilyl (B98337) group. This unique combination gives rise to a rich and varied chemical behavior, encompassing nucleophilic reactions, oxidative transformations, and bond cleavage pathways.

Nucleophilic Behavior of the Phosphorus Atom

The phosphorus atom in this compound acts as a nucleophile, a characteristic feature of tertiary phosphines. nih.gov This nucleophilicity drives its reactions with a variety of electrophilic species. The lone pair of electrons on the phosphorus atom can attack electron-deficient centers, leading to the formation of new chemical bonds. This behavior is fundamental to many of its applications in synthesis. For instance, phosphines can engage in Michael additions with electron-deficient alkenes and react with alkyl halides to form phosphonium (B103445) salts. wikipedia.org

The nucleophilic character is also the initial step in more complex transformations. In phosphine-catalyzed reactions, the initial nucleophilic attack on an electrophile, such as an activated carbon-carbon multiple bond, generates a zwitterionic intermediate. nih.gov This intermediate, typically a β-phosphonium α-carbanion, then participates in subsequent reaction steps. An unusual example is the nucleophilic conjugate 1,3-addition of phosphines to oligoynoates, which initiates a cascade leading to α-phosphorus ylide lactones. nycu.edu.tw This reactivity underscores the ability of the phosphorus center to initiate transformations by acting as the primary nucleophile.

Protonation Equilibria and Derivatives

Like other phosphines, this compound can be protonated by strong acids. Phosphines are generally weak bases, and the position of the protonation equilibrium depends on the nature of the phosphine (B1218219) and the strength of the acid. wikipedia.org For example, triphenylphosphine (B44618) (pKaH in aqueous scale = 2.73) reacts with strong acids like HBr to form stable triphenylphosphonium salts. wikipedia.org

In sterically hindered phosphines, such as tris(2-(trimethylsilyl)phenyl)phosphine, protonation is one of the few reactions that can occur despite the significant steric shielding of the phosphorus atom. nih.govnih.gov This demonstrates the fundamental tendency of the phosphorus lone pair to act as a Brønsted base. The resulting phosphonium salts are often stable, isolable compounds. The basicity of phosphines can be finely tuned by the electronic effects of their substituents, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it. acs.org

Oxidative Transformations to Phosphine Oxides

This compound is susceptible to oxidation, a common reaction for tertiary phosphines, which converts the phosphorus(III) center to a phosphorus(V) center in the form of a phosphine oxide. This oxidation can occur with various oxidizing agents. For instance, many triarylphosphines react slowly with atmospheric oxygen. nih.gov Harsher conditions or stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), are often used to achieve this transformation efficiently. nih.govelsevierpure.com

The oxidation to the phosphine oxide is a significant reaction, not only as a potential side reaction during handling and storage but also as a key step in various synthetic methodologies like the Wittig and Mitsunobu reactions, where triphenylphosphine oxide is a stoichiometric byproduct. nih.gov The great stability of the P=O bond in phosphine oxides makes this transformation thermodynamically favorable. nih.gov Interestingly, for some sterically crowded phosphines, the oxidation can be reversible electrochemically, which is unusual for phosphines that are not sterically encumbered. nih.govnih.gov

The table below summarizes the oxidation of a related sterically hindered phosphine.

| Phosphine | Oxidizing Agent | Product | Reference |

| Tris(2-(trimethylsilyl)phenyl)phosphine | H₂O₂ / mCPBA | Tris(2-(trimethylsilyl)phenyl)phosphine oxide | nih.gov |

| Tris(2,4,6-triisopropylphenyl)phosphine | mCPBA | Tris(2,4,6-triisopropylphenyl)phosphine oxide | elsevierpure.com |

Insertion and Cyclization Reactions with Unsaturated Substrates (e.g., Isocyanates)

Diphenyl(trimethylsilyl)phosphine (B101189) exhibits remarkable reactivity with unsaturated substrates like isocyanates, acting as a catalyst for cyclization or participating in insertion reactions. rsc.org In its reaction with phenyl isocyanate, the product distribution is highly dependent on the temperature. At moderate temperatures, it catalyzes the formation of the cyclic dimer (NN-diphenyluretidine-2,4-dione) and trimer (triphenylisocyanurate) of phenyl isocyanate. koreascience.kr

At higher temperatures (above 50°C), an unusual decarboxylation occurs, yielding diphenylcarbodiimide (B3054861) and its cyclic trimer. rsc.org The reaction is believed to proceed through a 1:1 adduct, which can then react further. The initial step is the insertion of the isocyanate into the P-Si bond. The reactivity of the resulting Si-N bond is significantly greater than that of the Si-P bond in the starting phosphine, facilitating subsequent reactions. koreascience.kr Phenylbis(trimethylsilyl)phosphine, in contrast, forms a stable 1:1 adduct with phenyl isocyanate. rsc.org

The following table details the products from the reaction of diphenyl(trimethylsilyl)phosphine with phenyl isocyanate at different temperatures.

| Temperature | Product 1 (Dimer) | Product 2 (Trimer) | Product 3 (Carbodiimide) | Reference |

| Room Temp. | 72% | 28% | - | koreascience.kr |

| 60°C | 10% | 40% | 50% | koreascience.kr |

| 100°C | - | 21% | 70% | koreascience.kr |

Phosphorus-Carbon Bond Cleavage Pathways

The phosphorus-carbon bond in this compound can be cleaved under specific conditions, particularly with alkali metals. The cleavage of P-C bonds in tertiary phosphines, such as those in 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), by lithium in THF has been studied to understand the underlying mechanism. researchgate.netnih.govanu.edu.au This process involves a thermodynamic equilibrium between radicals and anions formed by the cleavage of P-C(aryl) and P-C(alkyl) bonds. nih.govanu.edu.au Ultimately, the reaction leads to the formation of lithium phosphides. In the case of triphenylphosphine, the first reaction observed with alkali metals is the cleavage of a phenyl group. researchgate.net This reactivity highlights that the P-C(phenyl) bond, while generally stable, is susceptible to reductive cleavage. This type of cleavage is a key step in the synthesis of other organophosphorus compounds, such as the preparation of 1,2-bis(phenylphosphino)ethane. nih.gov

Lability of Phosphorus-Silicon Bonds and its Chemical Implications

A defining characteristic of this compound is the lability of the phosphorus-silicon (P-Si) bond. This bond is susceptible to cleavage by various reagents, which is a cornerstone of its synthetic utility. For example, the P-Si bond in tris(trimethylsilyl)phosphine (B101741) readily undergoes hydrolysis to produce phosphine gas (PH₃) and trimethylsilanol. wikipedia.org This reaction makes it a convenient and safer-to-handle source of PH₃. schlenklinesurvivalguide.com

The P-Si bond can also be cleaved by nucleophiles. Treatment with potassium tert-butoxide results in the cleavage of one P-Si bond to generate a potassium phosphide (B1233454) salt, KP(SiMe₃)₂, and trimethylsilyl tert-butyl ether. wikipedia.org This reactivity provides a synthetic route to silylphosphide anions, which are valuable reagents. The lability of the P-Si bond is also exploited in reactions with metal halides, where it serves as a synthon for the phosphide anion (P³⁻), leading to the formation of metal phosphido clusters and trimethylsilyl halide as a byproduct. wikipedia.org Furthermore, in insertion reactions with substrates like phenyl isocyanate, the initial adduct is formed via reaction at the P-Si bond, indicating its role as the primary reactive site. koreascience.kr

Silicon-Centered Reactivity and Silyl (B83357) Group Dynamics

Silyl group migrations are a known class of rearrangements in organosilicon chemistry, famously exemplified by the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen. wikipedia.orgorganic-chemistry.org This intramolecular 1,2-anionic migration is driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a pentacoordinate silicon intermediate. wikipedia.orgorganic-chemistry.org While the classic Brook rearrangement involves C-to-O migration, analogous rearrangements are known for other atoms, including phosphorus. wikipedia.org

In the context of silylphosphanes, migrations can occur from a phosphorus atom to a nearby nucleophilic center. These phenomena are influenced by factors such as the substituents on the silicon and phosphorus atoms and the reaction conditions. The migration of a silyl group from phosphorus to a carbon atom, a retro-Brook type rearrangement, can be favored by counterions like lithium that form strong ion pairs with an oxygen atom on the substrate, shifting the equilibrium. organic-chemistry.org The stereochemistry of these migrations is notable; if the silicon atom is a chiral center, the migration typically proceeds with retention of configuration. wikipedia.org Conversely, if the carbon atom to which the silyl group migrates is a chiral center, inversion of configuration is often observed. wikipedia.org

Silyldesulfonylation refers to the removal of a sulfonyl group from an organic molecule, a synthetically important transformation as the sulfonyl group is a strong electron-withdrawing group. wikipedia.org These reactions are typically reductive in nature. wikipedia.org While a variety of reducing agents are employed for this purpose, such as active metals and tin hydrides, organosilicon reagents can also facilitate this transformation. wikipedia.org

The cleavage of the carbon-sulfur bond in alkyl arenesulfonates can be achieved using silylphosphanes. The reaction involves the nucleophilic attack of the phosphorus atom on the sulfonate, leading to the displacement of the arenesulfonate group. The silicon center plays a crucial role in the subsequent steps, ultimately resulting in the desulfonylated product. The specific mechanism can vary depending on the substrate and reaction conditions. In some cases, the reaction can proceed via a reductive elimination pathway, particularly if there is a suitable leaving group in the β-position, leading to the formation of alkenes, a key step in the Julia olefination. wikipedia.org

Steric Hindrance as a Reactivity Modulator

Steric hindrance plays a critical role in dictating the reactivity of organophosphorus compounds, including this compound and its derivatives. The size of the substituents attached to the phosphorus atom can significantly influence the accessibility of the phosphorus lone pair, thereby affecting its nucleophilicity and the feasibility of certain reaction pathways. youtube.comnih.gov

The phenyl group itself is considered a relatively large substituent, with a cyclohexane (B81311) A-value of 3.0 kcal/mol, indicating a significant steric presence. stackexchange.com This bulk can hinder the approach of reactants to the phosphorus center. youtube.comnih.gov For example, in reactions involving nucleophilic attack by the phosphane, bulky groups can slow down the reaction rate or prevent it altogether. youtube.com

In the context of diphosphanes formed from silylphosphane precursors, the steric bulk of substituents influences their reactivity towards molecules like phenyl isocyanate. Diphosphanes bearing the bulkiest substituents, such as diisopropylamino groups, show limited reactivity. nih.gov Conversely, using a "big bulky base" in elimination reactions can alter the regioselectivity, favoring the formation of the less substituted (anti-Zaitsev or Hofmann) product because the base preferentially attacks a less sterically hindered proton. youtube.com The steric environment around the phosphorus atom, created by groups like phenyl and trimethylsilyl, therefore acts as a crucial modulator, guiding the reaction pathway and influencing the structure of the final products. nih.govrsc.org

Coordination Chemistry and Ligand Architectures Based on Phenyl Trimethylsilyl Phosphanes

Phenyl(trimethylsilyl)phosphane Derivatives as Ligand Scaffolds

This compound derivatives have emerged as intriguing building blocks for creating ligands with tailored properties. The presence of the TMS group imparts significant steric bulk, which can be strategically employed to control the coordination number and geometry of metal centers, thereby influencing the reactivity and selectivity of the resulting complexes.

The coordination behavior of this compound ligands is heavily dictated by the steric hindrance imposed by the trimethylsilyl (B98337) groups. A notable example is tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃. nih.govnih.gov The significant steric bulk of this ligand prevents most reactions at the phosphorus donor atom, rendering the compound remarkably stable in air, both in the solid state and in solution. nih.govnih.gov

Despite its steric shielding, this phosphine (B1218219) can coordinate to certain metal ions. It successfully forms a complex with gold(I), resulting in a linear coordination geometry. nih.govnih.govd-nb.info However, attempts to coordinate it with a range of other metal cations, including palladium(II), platinum(II), zinc(II), and mercury(II), have been unsuccessful. nih.govd-nb.info Even the smaller coinage metal cations, copper(I) and silver(I), failed to coordinate, highlighting the profound impact of the ligand's steric profile on its coordination ability. nih.govd-nb.info This selective coordination underscores the potential for designing ligands with high specificity for a particular metal ion.

In contrast, other phosphine ligands with different substitution patterns readily coordinate to a variety of the aforementioned metals. For instance, phosphines derived from the hydrophosphination of cyclic internal alkenes have been successfully coordinated with Au(I), Ag(I), Cu(I), and Pd(II). mdpi.com Similarly, 2-(trimethylsilyl)-λ³-phosphinine, a related organophosphorus compound, acts as a ligand for the preparation of Cu(I) and Ag(I) complexes. ifmo.ru

The electronic and steric properties of phosphine ligands are critical parameters in the design of effective transition metal catalysts. manchester.ac.ukyoutube.com The trimethylsilyl group in phenyl(trimethylsilyl)phosphanes primarily exerts a significant steric influence. nih.govnih.gov This steric bulk can be advantageous in promoting the formation of low-coordinate metal species, which are often key intermediates in catalytic cycles. nih.gov

While the steric effect is dominant, the electronic properties are not entirely overshadowed. For example, tris(2-(trimethylsilyl)phenyl)phosphine exhibits reversible electrochemical oxidation at a potential comparable to sterically unencumbered phosphines, where such oxidation is typically irreversible. nih.govnih.govd-nb.info This suggests that the electronic nature of the phosphorus center is not dramatically altered by the ortho-TMS groups, allowing for the investigation of electronic properties in a sterically shielded environment. nih.govd-nb.info The ability to independently tune steric bulk without drastically changing the electronic character is a valuable asset in ligand design.

The interplay of steric and electronic effects is crucial for the stability and reactivity of the resulting metal complexes. youtube.com The bulky nature of TMS-substituted phosphines can influence the metal-ligand bond strength and the accessibility of the metal center to substrates. youtube.com

The synthesis of metal complexes with this compound ligands generally involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. mdpi.com For instance, the gold(I) complex of tris(2-(trimethylsilyl)phenyl)phosphine was synthesized by reacting the phosphine with a gold(I) precursor. nih.govnih.govd-nb.info

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. rdd.edu.iqnih.govslideshare.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for confirming the coordination of the phosphine to the metal center, as a shift in the phosphorus resonance is observed upon complexation. mdpi.com

Single-crystal X-ray diffraction provides definitive structural information, revealing details about the coordination geometry, bond lengths, and bond angles within the metal complex. nih.govnih.govd-nb.info This technique was instrumental in confirming the linear coordination of gold(I) in its complex with tris(2-(trimethylsilyl)phenyl)phosphine and analyzing the conformational changes required to accommodate the metal. nih.govnih.govd-nb.info

Table 1: Examples of Synthesized Metal Complexes with this compound Derivatives and Related Ligands

| Ligand | Metal Ion | Resulting Complex | Characterization Methods | Reference |

| Tris(2-(trimethylsilyl)phenyl)phosphine | Au(I) | [Au(P(o-TMSC₆H₄)₃)Cl] | ³¹P NMR, Single-Crystal X-ray Diffraction | nih.govnih.govd-nb.info |

| 2-(Trimethylsilyl)-λ³-phosphinine | Cu(I) | Cu(I) complex | Not specified | ifmo.ru |

| 2-(Trimethylsilyl)-λ³-phosphinine | Ag(I) | Ag(I) complex | Crystallography | ifmo.ru |

While monodentate phenyl(trimethylsilyl)phosphanes have demonstrated unique coordination properties, the incorporation of this scaffold into multidentate, chelating ligands offers further opportunities for creating robust and selective metal complexes. A chelate ligand contains two or more donor atoms that can bind to a single metal center, forming a ring structure. This "chelate effect" generally leads to enhanced thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

By strategically functionalizing the phenyl ring or the silyl (B83357) group of this compound, it is possible to introduce additional donor groups, leading to the formation of bidentate (P,P), (P,N), or (P,O) ligands, for example. A P₂-chelate ligand would feature two phosphine moieties connected by a suitable linker, capable of binding to a metal in a pincer-like fashion. The steric bulk of the trimethylsilyl groups in such a ligand could be exploited to create a well-defined coordination pocket around the metal center, potentially influencing the selectivity of catalytic reactions. The design and synthesis of such multidentate phosphine ligands are a key area of research in the development of high-performance catalysts. cardiff.ac.uk

Influence of Steric Bulk on Coordination Modes and Selectivity

The steric bulk of phosphine ligands, often quantified by the Tolman cone angle, plays a pivotal role in determining the coordination number, geometry, and reactivity of metal complexes. wikipedia.org The large steric demand of the trimethylsilyl groups in ligands like tris(2-(trimethylsilyl)phenyl)phosphine dramatically influences their coordination chemistry. nih.govnih.gov

The selective coordination of this ligand to Au(I) while failing to bind with Pd(II), Pt(II), Zn(II), Hg(II), Cu(I), and Ag(I) is a stark demonstration of sterically-driven selectivity. nih.govd-nb.info This selectivity can be attributed to the specific geometric requirements of the metal centers and the inability of the bulky ligand to accommodate coordination geometries other than the linear arrangement favored by Au(I). The steric crowding around the phosphorus atom can prevent the close approach of larger or more coordinatively demanding metal ions.

This principle of using steric bulk to control reactivity and selectivity is a cornerstone of modern catalyst design. nih.gov For example, bulky phosphine ligands are known to promote the formation of coordinatively unsaturated species, which are often the active catalysts in a variety of chemical transformations. nih.gov

Development of Chiral Multidentate Phosphine Ligands

The synthesis of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. nih.govsigmaaldrich.com These ligands create a chiral environment around the metal center, which can direct the stereochemical outcome of a reaction.

The this compound framework can serve as a valuable building block in the design of novel chiral multidentate phosphine ligands. nih.gov Chirality can be introduced in several ways:

At the phosphorus atom: Creating a P-chiral center.

In the backbone connecting the phosphine groups: Utilizing a chiral scaffold.

On the substituents of the phosphine: Incorporating chiral groups.

For instance, a chiral backbone could be used to link two this compound units, resulting in a chiral diphosphine ligand. The steric bulk of the TMS groups could play a crucial role in defining the chiral pocket and enhancing the enantioselectivity of the resulting catalyst. The development of such ligands is an active area of research, with the goal of creating highly efficient and selective catalysts for a wide range of asymmetric transformations. cardiff.ac.ukgoogle.com

Catalytic Applications of Phenyl Trimethylsilyl Phosphane Compounds

Phenyl(trimethylsilyl)phosphane Derivatives in Homogeneous Catalysis

Phosphines are crucial ligands in homogeneous catalysis, forming complexes with various transition metals to enhance their solubility, stability, reactivity, and selectivity. tcichemicals.commdpi.com The catalytic performance of these metal complexes is heavily influenced by the electronic properties and steric bulk of the phosphine (B1218219) ligands. tcichemicals.com Generally, electron-rich phosphines accelerate oxidative addition, while sterically bulky phosphines promote reductive elimination, both of which are key steps in many catalytic cycles. tcichemicals.com

Derivatives of this compound serve as important ligands in this context. For instance, diphenyl(trimethylsilyl)phosphine (B101189) is utilized as a ligand in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, Hiyama, and Buchwald-Hartwig reactions. sigmaaldrich.com The trimethylsilyl (B98337) group in these ligands can be strategically employed to create significant steric hindrance. An example is tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃, where the three trimethylsilyl groups shield the phosphorus atom. nih.gov This steric bulk makes the compound exceptionally stable in air and limits its reactivity. nih.gov Despite this, it can still coordinate with certain metal cations, such as gold(I), to form linear complexes, demonstrating its utility in creating specific catalytic architectures. nih.gov

The interaction of phosphine ligands with transition metals can be complex and dynamic. In heterodinuclear gold-platinum complexes, for example, triphenylphosphine (B44618) ligands exhibit high fluxionality and can undergo both intramolecular and intermolecular exchange. acs.org This dynamic behavior is fundamental to the catalytic activity of such complexes. acs.org The use of main group elements, like silicon in silylphosphanes, as part of the ligand framework provides an additional tool to modify the electronic and steric environment around the metal center, often leading to unique catalytic activities and new molecular transformations. researchgate.net

Nucleophilic Phosphine Organocatalysis

Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis, typically initiated by the addition of a tertiary phosphine to an electrophilic starting material to form a reactive zwitterionic intermediate. nih.gov This mode of catalysis is effective for a wide range of reactions involving activated alkenes, allenes, and alkynes. consensus.appnih.gov The efficiency of these reactions often depends on the nucleophilicity of the phosphine catalyst. beilstein-journals.org

A key application of nucleophilic phosphine catalysis is the activation of electron-deficient multiple bond systems. The process begins with the nucleophilic attack of the phosphine on an electron-poor carbon atom, generating zwitterionic intermediates like phosphonium (B103445) enolates. nih.govbeilstein-journals.org These intermediates are central to a variety of bond-forming reactions. For example, phosphines can catalyze Michael additions by activating olefins, which then react with pronucleophiles. nih.gov This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Hydrosilylation of carbonyl compounds is a fundamental reaction for the synthesis of alcohols. While often catalyzed by transition metal complexes, Lewis bases can also serve as organocatalysts. csic.esanalis.com.my In this context, the phosphine can act as a Lewis base to activate a hydrosilane. Studies have shown that diethyl 2-pyridylphosphonate is an effective catalyst for the hydrosilylation of aldehydes with trichlorosilane, whereas diethyl phenylphosphonate (B1237145) exhibits much lower activity. analis.com.my

| Catalyst System | Substrate | Silane Source | Key Finding | Reference |

|---|---|---|---|---|

| Diethyl 2-pyridylphosphonate | Aldehydes | HSiCl₃ | Functions as an efficient bidentate Lewis base catalyst. Diethyl phenylphosphonate showed low activity. | analis.com.my |

| CoCl(PMe₃)₃ and Co(LSi:)₂(PMe₃)₂Cl | Aldehydes and Ketones | Phenylsilane | Both complexes are good catalysts under mild conditions, though they may operate via different mechanisms for aldehydes. | nih.gov |

| Nickel pincer hydride complex with a diphosphino-boryl ligand | Ketones and Aldehydes | Ph₂SiH₂ | The boryl group enhances the nucleophilicity of the hydride, improving catalytic activity for ketones. | csic.es |

| [(ArN=)Mo(H)(SiH₂Ph)(PMe₃)₃] | Aldehydes and Ketones | Hydrosilanes | The silyl (B83357) ligand acts as a spectator, and the mechanism deviates from the conventional Ojima mechanism. | nih.gov |

Phosphine catalysis is particularly effective in reactions involving allenes, alkenes, and alkynes. nih.gov A significant challenge in reactions with certain allenes, like allenones, is their tendency to dimerize. nih.gov The introduction of a trimethylsilyl (TMS) group at the α-position of the allenone has been a key strategy to circumvent this issue. beilstein-journals.orgnih.gov This steric hindrance prevents dimerization and allows for the desired [3+2] annulation reactions with activated alkenes to proceed, yielding functionalized cyclopentenes. nih.govnih.gov In these reactions, the phosphine catalyst adds to the allene (B1206475) to form a zwitterionic intermediate, which then reacts with the alkene. nih.gov

This methodology has been successfully applied using phenyl and furanyl allenones with a variety of electron-deficient olefins. nih.gov The steric bulk of the α-silyl substituent directs the regioselectivity of the reaction, favoring addition at the γ-position of the allene. nih.gov Chiral phosphines can be used to achieve asymmetric versions of these annulations, producing cyclopentenes with high enantioselectivity. beilstein-journals.org

| Allene Substrate | Reaction Partner | Phosphine Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| α-Trimethylsilyl Phenyl Allenone | Activated Alkenes (e.g., enones, maleates) | (S,S)-Et-Duphos | Functionalized Cyclopentenes | TMS group prevents dimerization and controls regioselectivity; chiral phosphine induces enantioselectivity. | beilstein-journals.orgnih.gov |

| α-Silyl-substituted Allenones | Electron-deficient Olefins (e.g., chalcones, methyl acrylate) | Triphenylphosphine | Functionalized Cyclopentenes | Steric bulk of the silyl group leads to preferential γ-addition. | nih.gov |

Specific Catalytic Transformations

Silyl-functionalized phosphorus compounds can catalyze or mediate unique cyclization reactions. For example, neutral tris(silyl) functionalized heptaphosphane cages (P₇(SiR₃)₃) are capable of capturing heteroallenes like phenyl isocyanate between the P-Si bonds of the cluster. researchgate.net

In transition-metal-catalyzed cyclizations, substrates containing trimethylsilyl groups are often used. The reaction of propargylallenes substituted with trimethylsilyl or phenyl groups with silver(I) ions promotes a cyclization of the allene onto the alkyne, forming a cyclopentadiene (B3395910) derivative. acs.org Similarly, rhodium complexes have been shown to catalyze the cyclization of conjugated enynyl amines, which can be formed from enynyl phosphates bearing trimethylsilyl groups, to produce N-arylpyrroles. acs.orgacs.org These examples highlight the role of silyl groups, either on the catalyst or the substrate, in directing specific and often complex catalytic transformations.

Application in Cross-Coupling Reactions (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a phosphine ligand. libretexts.orgwikipedia.org While direct use of this compound as the phosphine ligand is not prominently documented, the principles of the Sonogashira reaction allow for speculation on its potential role.

Phosphine ligands in the Sonogashira reaction play a critical role in stabilizing the palladium center and influencing its reactivity. The electronic and steric properties of the phosphine ligand affect the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. acs.org Electron-rich phosphines, for instance, can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center. libretexts.org

In the context of the Sonogashira reaction, the trimethylsilyl group on a phosphine ligand like this compound could offer unique steric bulk. Sterically demanding ligands can promote the formation of coordinatively unsaturated palladium species, which are key to catalytic activity. nih.gov

Furthermore, trimethylsilyl groups are frequently used as protecting groups for terminal alkynes in Sonogashira couplings. wikipedia.org For instance, trimethylsilylacetylene (B32187) can be coupled with aryl halides, with subsequent in-situ deprotection of the trimethylsilyl group. wikipedia.org

A general representation of the Sonogashira reaction is as follows:

R¹-X + H-C≡C-R² --[Pd catalyst, Cu co-catalyst, base]--> R¹-C≡C-R²

Where:

R¹ = Aryl or Vinyl

X = Halide (I, Br, Cl) or Triflate

R² = H, Alkyl, Aryl, or Silyl group

The following table provides examples of Sonogashira reactions, illustrating the variety of substrates and conditions, though not specifically employing this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product Yield |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | High |

| 4-Iodoanisole | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 95% |

| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 88% |

Role in Alkyne-Azide Cycloaddition Reactions

The azide-alkyne cycloaddition (AAC) is a prominent example of a "click" reaction, leading to the formation of 1,2,3-triazoles. researchgate.net While the copper-catalyzed version (CuAAC) typically yields 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) often provides the 1,5-disubstituted regioisomer. nih.govorganic-chemistry.org

In RuAAC reactions, phosphine ligands are integral to the catalyst's structure and function. nih.govorganic-chemistry.org Ruthenium complexes such as Cp*RuCl(PPh₃)₂ are effective catalysts. nih.govorganic-chemistry.org The phosphine ligands modulate the electronic properties and steric environment of the ruthenium center, which in turn influences the catalytic activity and selectivity.

The proposed mechanism for the RuAAC reaction involves the coordination of the alkyne and azide (B81097) to the ruthenium center, followed by oxidative coupling to form a ruthenacycle intermediate. nih.govorganic-chemistry.org Reductive elimination from this intermediate then yields the triazole product. nih.govorganic-chemistry.org The nature of the phosphine ligand can impact the stability of the intermediates and the rate of the catalytic cycle.

Given the established role of triphenylphosphine in successful RuAAC catalysis, it is plausible that a silyl-substituted phosphine like this compound could also serve as a ligand in such transformations. The trimethylsilyl group would introduce distinct steric and electronic effects compared to a phenyl group, potentially influencing the regioselectivity and efficiency of the cycloaddition.

Below is a table summarizing examples of ruthenium-catalyzed azide-alkyne cycloadditions.

| Azide | Alkyne | Catalyst | Solvent | Product |

| Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ | Toluene | 1-Benzyl-5-phenyl-1H-1,2,3-triazole |

| 1-Azidohexane | 1-Octyne | CpRuCl(COD) | Dichloromethane | 1-Hexyl-5-heptyl-1H-1,2,3-triazole |

| Phenyl azide | Ethyl propiolate | [Cp*RuCl]₄ | DMF | Ethyl 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylate |

Sustainable Catalysis Strategies Employing Phenyl(trimethylsilyl)phosphanes

Sustainable or "green" catalysis aims to develop chemical processes that are more environmentally benign and economically viable. rsc.org Key strategies include the use of non-toxic reagents, catalyst recycling, reactions in aqueous media, and minimizing waste. rsc.orgnih.gov

While specific sustainable catalysis strategies employing this compound are not detailed in the available literature, the broader field of phosphine-based catalysis offers insights into potential applications. One area of focus is the development of copper-free Sonogashira reactions to avoid the toxicity associated with copper co-catalysts. rsc.orgnih.gov In these systems, the design of the phosphine ligand on the palladium catalyst is crucial for achieving high efficiency. libretexts.org

The development of recyclable catalysts is another cornerstone of sustainable chemistry. Phosphine ligands can be immobilized on solid supports, such as polymers or silica, allowing for the facile separation and reuse of the catalyst. wikipedia.org A silyl group, such as the trimethylsilyl group in this compound, could potentially be exploited for grafting the phosphine onto silica-based supports.

Furthermore, the synthesis of phosphine ligands themselves is a subject of green chemistry. The development of one-pot procedures from readily available starting materials can reduce waste and energy consumption. acs.org The synthesis of this compound from precursors like chlorodiphenylphosphine (B86185) or phenylphosphine (B1580520) would fall under these considerations.

The table below highlights some general strategies in sustainable catalysis where phosphine ligands are pivotal.

| Catalytic Reaction | Sustainability Strategy | Role of Phosphine Ligand |

| Sonogashira Coupling | Copper-free conditions | Electron-rich and bulky phosphines enhance catalyst activity in the absence of a copper co-catalyst. |

| Heck Coupling | Use of aqueous media | Water-soluble phosphine ligands (e.g., TPPTS) allow the reaction to be performed in water, a green solvent. |

| Suzuki-Miyaura Coupling | Catalyst recycling | Phosphine ligands immobilized on polymeric or magnetic supports enable easy catalyst recovery and reuse. |

Computational and Theoretical Studies on Phenyl Trimethylsilyl Phosphane Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the geometric and electronic properties of organophosphorus and organosilicon compounds. For systems analogous to Phenyl(trimethylsilyl)phosphane, DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine thermodynamic properties. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy for geometry optimizations. researchgate.net

In studies of related sterically crowded phosphines, such as Tris(2-(trimethylsilyl)phenyl)phosphine, DFT has been instrumental in analyzing the conformational changes required for chemical reactions like protonation and oxidation. nih.gov These calculations help rationalize why certain reactions are sterically hindered while others can proceed. nih.gov Furthermore, DFT is used to explore the potential energy surface of molecules, identifying stable isomers and transition states. For instance, in related phosphine-halide systems, DFT has located multiple energy minima corresponding to different structural isomers, such as conventional trigonal bipyramidal structures and ion-pair configurations. researchgate.net This type of analysis is crucial for understanding the structural possibilities and relative stabilities of this compound derivatives.

Table 1: Common DFT Functionals and Basis Sets in Phosphine (B1218219) Studies

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization, electronic structure, and energy calculations. nih.gov |

| M06-2X Functional | A hybrid meta-GGA functional with good performance for main-group thermochemistry and non-covalent interactions. | Reaction mechanism studies and barrier height calculations. nih.gov |

| Pople-style Basis Sets (e.g., 6-31G*, 6-311+G(d,p)) | Flexible basis sets that include polarization and diffuse functions to accurately describe electron distribution. | Routine calculations for geometry and electronic properties of medium-sized molecules. d-nb.info |

| Dunning's Correlation Consistent Basis Sets (e.g., cc-pVTZ) | Designed to systematically converge towards the complete basis set limit, providing high accuracy. | High-accuracy energy calculations and benchmarking. nih.gov |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the reaction mechanisms of complex chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For reactions involving phosphines, DFT studies have been used to investigate mechanisms such as 1,3-dipolar cycloadditions. nih.gov These studies can identify the rate-determining step and explain the regio- and stereoselectivity observed experimentally by comparing the activation barriers of different possible pathways. nih.gov In the context of this compound, computational modeling could be used to explore its reactivity in reactions like phospha-Mannich reactions, which involve the formation of P–C(sp³)–N linkages. tandfonline.com Theoretical investigation of the reaction between phosphine and a fluorine atom, for instance, revealed that the formation of a stable adduct (PH₃F) leads to a different mechanistic pathway (H-elimination) than the initially expected hydrogen abstraction, fundamentally altering the understanding of the reaction. wikipedia.org This demonstrates the capacity of computational modeling to uncover non-intuitive reaction pathways for phosphine-containing molecules.

Electronic Structure and Property Calculations

Understanding the electronic structure of this compound is key to predicting its chemical behavior. Computational methods are used to calculate fundamental electronic properties, including the nature of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and the character of chemical bonds.

The Si-P bond is a central feature of the molecule. Theoretical studies on simple silylphosphines indicate that the Si-P single bond is weaker than a Si-Si single bond. wayne.edu The nature of the Si=P double bond in phosphasilenes has also been extensively studied, with DFT calculations suggesting a highly polarized bond with significant negative charge localized on the phosphorus atom. wikipedia.org While this compound contains a single bond, understanding the electronic interplay between silicon and phosphorus is crucial. Natural Bond Orbital (NBO) analysis can be employed to quantify charge distribution and analyze donor-acceptor interactions within the molecule. mdpi.com Calculations on related sterically hindered phosphines show that while bulky groups can prevent many reactions, the underlying electronic properties, such as the electrochemical oxidation potential, may remain similar to unhindered phosphines. nih.gov

Table 2: Calculated Properties of Silylphosphine Systems

| Property | Compound | Calculated Value | Method | Reference |

|---|---|---|---|---|

| Si-P Bond Length | Silylphosphine (SiH₃PH₂) | ~2.25 Å | MP2/6-31G* | wayne.edu |

| Si=P Bond Length | Phosphasilene (H₂Si=PH) | 2.084 Å | B3LYP/6-311+G** | wikipedia.org |

| Si-P-Si Bond Angle | Tris(trimethylsilyl)phosphine (B101741) | 105.1(2)° | Gas-Phase Electron Diffraction | researchgate.net |

| ¹J(P-H) Coupling Constant | [HP(o-TMSC₆H₄)₃]⁺ | 484 Hz | NMR Spectroscopy | nih.gov |

Theoretical Assessment of Lewis Basicity and Nucleophilicity

The lone pair of electrons on the phosphorus atom gives phosphines their characteristic Lewis basicity and nucleophilicity. manchester.ac.uk Computational chemistry offers several ways to quantify these properties. The gas-phase proton affinity or the binding energy with a reference Lewis acid (like BH₃) can be calculated to establish a theoretical basicity scale. researchgate.net

For this compound, both electronic and steric factors influence its basicity. The electron-withdrawing nature of the phenyl group is expected to reduce basicity compared to alkylphosphines, while the trimethylsilyl (B98337) group's electronic effect is more complex. Experimental studies on triarylphosphines show a wide range of pKa values depending on the substituents on the aryl rings. cdnsciencepub.com Computational studies on sterically hindered phosphines, such as Tris(2-(trimethylsilyl)phenyl)phosphine, confirm that while they can be protonated by strong acids, their reaction with larger Lewis acids is often prevented by steric bulk. nih.gov This behavior is reminiscent of "non-coordinating" bases. nih.gov Theoretical models can quantify these steric effects, for example, by calculating the accessibility of the phosphorus lone pair, and can help predict whether this compound will act as a simple base or as part of a frustrated Lewis pair in the presence of a bulky Lewis acid. researchgate.net

Q & A

Q. What are the standard synthetic routes for Phenyl(trimethylsilyl)phosphane, and what reaction conditions are critical for high yield?

this compound can be synthesized via nucleophilic substitution or transsilylation reactions. A common approach involves reacting phenylphosphine derivatives with trimethylsilyl halides (e.g., Me₃SiCl) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Strict control of moisture and temperature (typically 0–25°C) is critical to avoid hydrolysis of the silyl group. Purification often employs vacuum distillation or recrystallization from non-polar solvents. Similar methodologies are used for structurally related trimethylsilyl phosphites, where chemoselective fluorination with sulfuryl chloride fluoride (ClSO₂F) has been demonstrated under mild conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ³¹P NMR Spectroscopy : To confirm the phosphorus environment and assess purity. Chemical shifts for silyl-substituted phosphanes typically range from δ -10 to +30 ppm.

- X-ray Crystallography : For structural elucidation. Software like SHELXL is widely used for refining crystal structures, particularly for resolving bond angles and steric effects .

- FT-IR Spectroscopy : To identify P–Si and P–C vibrational modes (~500–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Reference data from databases like NIST Chemistry WebBook aid in spectral interpretation .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal-catalyzed cross-coupling reactions?

The trimethylsilyl group enhances electron-donating properties, stabilizing low-oxidation-state metal centers (e.g., Pd⁰ or Ni⁰) in catalytic cycles. This ligand is particularly effective in Suzuki-Miyaura couplings, where it facilitates oxidative addition of aryl halides. Comparative studies with analogous ligands (e.g., triphenylphosphine) show improved turnover numbers (TONs) due to reduced steric hindrance. Kinetic studies using in situ NMR or XAS (X-ray absorption spectroscopy) can track ligand-metal interactions .

Q. What experimental strategies mitigate stereochemical challenges when using this compound in asymmetric catalysis?

Achieving enantioselectivity requires pairing the ligand with chiral metal complexes (e.g., Rh(I) or Co(II)). For example, Rh-catalyzed asymmetric arylation of cyclohexenones demonstrates that steric tuning of the phosphane ligand enhances enantiofacial selectivity. Computational modeling (DFT) aids in predicting transition-state geometries, while chiral HPLC or polarimetry monitors enantiomeric excess (ee) .

Q. How do environmental factors (e.g., humidity, temperature) influence the stability of this compound during storage and reactions?

The silyl group is moisture-sensitive, necessitating storage under argon or nitrogen at sub-ambient temperatures (–20°C). Degradation products (e.g., phenylphosphine oxides) can be identified via ³¹P NMR. Accelerated stability studies under controlled humidity (e.g., 40–80% RH) and thermal gravimetric analysis (TGA) provide shelf-life predictions. Contamination risks are minimized using glovebox techniques .

Q. How can researchers resolve contradictions in toxicity data for organophosphorus compounds like this compound?

Discrepancies in toxicity profiles (e.g., neurotoxicity vs. low acute exposure risk) require meta-analyses of in vitro (cell viability assays) and in vivo (rodent studies) data. For example, while triphenyl phosphate analogs show delayed neurotoxicity in animals, human studies often lack statistical power. Cross-referencing regulatory databases (ECHA, EPA) and applying read-across methodologies for structurally similar compounds improve risk assessments .

Methodological Considerations

- Controlled Atmosphere Techniques : Schlenk lines or gloveboxes are essential for handling air-sensitive compounds.

- Catalytic Screening : High-throughput experimentation (HTE) with microreactors accelerates optimization of ligand-metal ratios.

- Data Reproducibility : Standardized protocols (e.g., IUPAC guidelines) and peer-reviewed reference data (NIST, PubChem) ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.